molecular formula C5H10BrO4P B12962996 Dimethyl (3-bromo-2-oxopropyl)phosphonate CAS No. 87830-69-1

Dimethyl (3-bromo-2-oxopropyl)phosphonate

Cat. No.: B12962996
CAS No.: 87830-69-1
M. Wt: 245.01 g/mol
InChI Key: MTXDSELZQAXIFG-UHFFFAOYSA-N
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Description

Dimethyl (3-bromo-2-oxopropyl)phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a 3-bromo-2-oxopropyl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-bromo-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with a haloacetone. For instance, the reaction between trimethyl phosphite and bromoacetone under controlled conditions yields this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-bromo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (3-bromo-2-oxopropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (3-bromo-2-oxopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in electrophilic substitution reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxopropyl)phosphonate
  • Dimethyl (1-diazo-2-oxopropyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate

Uniqueness

Dimethyl (3-bromo-2-oxopropyl)phosphonate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules .

Properties

CAS No.

87830-69-1

Molecular Formula

C5H10BrO4P

Molecular Weight

245.01 g/mol

IUPAC Name

1-bromo-3-dimethoxyphosphorylpropan-2-one

InChI

InChI=1S/C5H10BrO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3

InChI Key

MTXDSELZQAXIFG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CBr)OC

Origin of Product

United States

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